molecular formula C9H12N2O4 B11892955 dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate

dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11892955
M. Wt: 212.20 g/mol
InChI Key: ZGJRWLZFXSNVPV-UHFFFAOYSA-N
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Description

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 3,5-dimethyl pyrazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-5-6(8(12)14-2)7(11-10-5)9(13)15-3/h4H2,1-3H3,(H,10,11)

InChI Key

ZGJRWLZFXSNVPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OC)C(=O)OC

Origin of Product

United States

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